Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

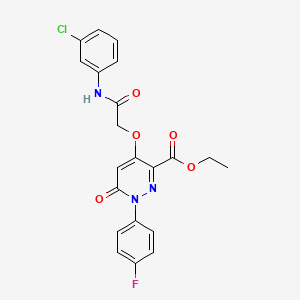

This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core substituted with ethoxy, aryl, and carboxamide groups. The structure features:

- 3-Chlorophenylamino group: A meta-chlorinated aromatic ring linked via an amide bond.

- 4-Fluorophenyl group: A para-fluorinated aromatic substituent at position 1 of the pyridazine ring.

Properties

IUPAC Name |

ethyl 4-[2-(3-chloroanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3O5/c1-2-30-21(29)20-17(31-12-18(27)24-15-5-3-4-13(22)10-15)11-19(28)26(25-20)16-8-6-14(23)7-9-16/h3-11H,2,12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKWAQOBAHYNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 441.9 g/mol. The compound features a dihydropyridazine core, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 441.9 g/mol |

| CAS Number | 899733-50-7 |

The biological activity of this compound primarily revolves around its ability to inhibit certain kinases, particularly those involved in cancer cell proliferation. The structural features of the compound suggest potential interactions with various biological targets, including:

- Met Kinase Inhibition : Analogues of this compound have been identified as potent inhibitors of Met kinase, which plays a critical role in tumor growth and metastasis. In particular, modifications to the pyridine and pyridone moieties have been shown to enhance enzyme potency and selectivity .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance:

- Tumor Xenograft Models : In vivo studies using GTL-16 human gastric carcinoma xenografts revealed that oral administration of related compounds led to complete tumor stasis. This suggests that the compound may serve as a promising candidate for cancer therapy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Notable findings include:

- Selectivity : The compound has shown selective cytotoxic effects against melanoma cells compared to normal cells, indicating its potential for targeted cancer therapy .

Case Studies

- Study on Melanoma Cells : A study investigated the effects of a derivative related to this compound on human melanoma cells (VMM917). The results indicated that the compound induced cell cycle arrest and reduced melanin content, highlighting its potential as an alternative chemotherapeutic agent .

- High Throughput Screening : In another study focused on small molecules that induce Oct3/4 expression in embryonic stem cells, derivatives similar to this compound were identified as effective in enhancing pluripotency markers .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have been shown to induce apoptosis in cancer cells, a critical mechanism for limiting tumor growth.

In Vitro Studies

Research has demonstrated that similar compounds exhibit IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU). For example, one derivative showed an IC50 value of 18.53 µM against HeLa cells, indicating strong antiproliferative activity.

Structural Activity Relationship (SAR)

The structural modifications in Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate significantly affect its biological activity. Variations in substituents on the phenyl rings have been correlated with changes in potency against different cancer types.

Study on Anticancer Activity

A study involving various derivatives of this compound showed promising results in terms of cytotoxicity and apoptosis induction against various cancer cell lines, including breast and colon cancer models.

| Study Type | Findings |

|---|---|

| In Vitro Studies | IC50 values comparable to chemotherapeutics |

| Biological Assays | Promising results against multiple cancer types |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are influenced by substituent variations on the pyridazine core and aryl groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons

*Molecular formula inferred from analogs in and .

Key Findings:

Substituent Position and Electronic Effects: Chlorine (3-Cl) and fluorine (4-F) in the target compound likely enhance binding to hydrophobic pockets in biological targets, as seen in adenosine receptor modulators . Trifluoromethyl (CF₃) groups (e.g., 12c, 12g) increase steric bulk but reduce synthetic yields (40–52%) .

Biological Activity Trends: Cyanopyridazines (e.g., 12b–12g) show moderate to high yields (40–95%) and variable melting points (164–223°C), correlating with crystallinity and purity . The target compound’s 4-fluorophenyl group may mimic bioactive motifs in kinase inhibitors, though direct activity data are unavailable.

Synthetic Challenges :

- Ethyl ester derivatives generally require multi-step synthesis, with yields influenced by substituent reactivity (e.g., nitro groups in 12g reduce yields to 40%) .

Computational and Spectroscopic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.